Bim BH3

Apoptosis research Bcl-2 family profiling Mcl-1 inhibition

Bim BH3 is the only BH3 peptide that combines direct BAX/BAK activation with high-affinity binding across all five anti-apoptotic targets (Bcl-2, Bcl‑xL, Mcl‑1, Bcl‑w, Bfl-1/A1). Unlike Bad or Noxa BH3, it captures the complete mitochondrial priming landscape—essential for BH3 profiling in AML, multiple myeloma, and DLBCL. Its double-bolt locking mechanism resists venetoclax displacement, making it the scaffold of choice for next-generation BH3 mimetics and the only valid tool for studying therapeutic resistance. Avoid false negatives; choose the definitive activator peptide.

Molecular Formula C108H170N32O31S
Molecular Weight 2444.8 g/mol
Cat. No. B12373189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBim BH3
Molecular FormulaC108H170N32O31S
Molecular Weight2444.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N
InChIInChI=1S/C108H170N32O31S/c1-12-54(6)84(101(166)122-52-79(143)125-75(50-83(150)151)98(163)130-68(34-38-81(146)147)92(157)134-72(47-59-24-16-15-17-25-59)97(162)135-74(49-78(111)142)95(160)124-58(10)105(170)171)137-93(158)65(29-21-42-119-107(114)115)127-89(154)64(28-20-41-118-106(112)113)128-96(161)71(46-53(4)5)133-91(156)67(33-37-80(144)145)129-90(155)66(32-36-77(110)141)126-87(152)57(9)123-102(167)85(55(7)13-2)139-99(164)73(48-60-51-121-63-27-19-18-26-61(60)63)136-103(168)86(56(8)14-3)138-94(159)69(35-39-82(148)149)131-100(165)76-31-23-44-140(76)104(169)70(30-22-43-120-108(116)117)132-88(153)62(109)40-45-172-11/h15-19,24-27,51,53-58,62,64-76,84-86,121H,12-14,20-23,28-50,52,109H2,1-11H3,(H2,110,141)(H2,111,142)(H,122,166)(H,123,167)(H,124,160)(H,125,143)(H,126,152)(H,127,154)(H,128,161)(H,129,155)(H,130,163)(H,131,165)(H,132,153)(H,133,156)(H,134,157)(H,135,162)(H,136,168)(H,137,158)(H,138,159)(H,139,164)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,170,171)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t54-,55-,56-,57-,58-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-/m0/s1
InChIKeyVPTGYWMREYGKIX-BGHXVXDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bim BH3 Peptide Scientific Selection Guide: Broad-Spectrum Pro-Apoptotic Activator for Bcl-2 Family Research


Bim BH3 is a synthetic peptide derived from the BH3 domain of the pro-apoptotic BH3-only protein BIM (BCL-2-interacting mediator of cell death). Functionally classified as a direct 'activator' BH3 peptide capable of binding and activating the multidomain effectors BAX and BAK to induce mitochondrial outer membrane permeabilization [1], it belongs to the Bcl-2 family apoptosis regulatory network. In contrast to 'sensitizer' BH3 peptides such as Bad or Noxa that only sequester anti-apoptotic proteins [1], Bim BH3 possesses a uniquely broad binding profile across all five major anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1) [2].

Why Generic BH3 Peptide Substitution Is Not Recommended for Bim BH3 Procurement


Substituting Bim BH3 with another in-class BH3 peptide such as Bad BH3, Noxa BH3, or even Bid BH3 is scientifically invalid for many research and development applications due to profound functional and binding profile divergences. While all BH3 peptides share a common α-helical motif, their binding affinities across the five anti-apoptotic Bcl-2 family members vary over 10,000-fold [1]. Bim BH3 binds with high affinity to all five targets including Mcl-1 and Bfl-1/A1; in contrast, Bad BH3 fails to bind Mcl-1 entirely, and Noxa BH3 binds exclusively to Mcl-1 and A1 [1]. Furthermore, Bim BH3 is a direct 'activator' that induces BAX/BAK oligomerization, whereas Bad and Noxa are mere 'sensitizers' lacking this direct effector-engaging capability [2]. Substitution therefore risks both false-negative experimental outcomes (from missing Mcl-1 or Bfl-1 coverage) and erroneous mechanistic interpretations (from absent direct activation activity).

Bim BH3 Peptide Comparative Performance Data for Evidence-Based Procurement


Bim BH3 Binding Affinity for Mcl-1 Is ~20-Fold Higher Than Bad BH3

Bim BH3 exhibits high-affinity binding to Mcl-1 with a Kd of 90 ± 27 nM, whereas Bad BH3 shows negligible binding with affinity >1 μM [1]. This quantitative binding disparity translates into a functional deficiency: Bad BH3 is unable to bind full-length Bad or Bik proteins to Mcl-1 [1]. Consequently, Bad BH3 cannot displace other BH3-only peptides from Mcl-1, limiting its utility in contexts where Mcl-1 is a critical survival factor [1].

Apoptosis research Bcl-2 family profiling Mcl-1 inhibition

Bim BH3 Is a Direct BAX/BAK Activator Whereas Bad BH3 Is Not

In mitochondrial permeabilization assays using Bid chimera constructs, BH3 sequences from Bim were among the strongest direct activators of BAK and BAX, whereas Bad and Noxa exhibited no activation capability [1]. The Bid chimeras were ~1000-fold more effective than isolated BH3 peptides, but the functional hierarchy among BH3 domains was clearly established: Bid and Bim > Puma > Hrk, Bmf, Bik > Bad, Noxa (no activation) [1]. This functional bifurcation is mechanistically critical.

Mitochondrial apoptosis BAX/BAK activation BH3 profiling

Bim BH3 Binds All Five Anti-Apoptotic Bcl-2 Family Members With High Affinity

In a systematic study using three orthogonal binding assays (surface plasmon resonance, fluorescence polarization, and homogeneous time-resolved fluorescence), Bim BH3 was confirmed to exhibit a distinct binding profile with high affinity for all five major anti-apoptotic proteins: Bcl-xL, Bcl-2, Mcl-1, Bcl-w, and Bfl-1 [1]. In contrast, Bad BH3 bound only to Bcl-2, Bcl-xL, and Bcl-w (not Mcl-1 or Bfl-1), and Noxa BH3 bound only to Mcl-1 and A1 [2]. The binding affinity differences across the BH3 peptide landscape exceed four orders of magnitude (>10,000-fold) [2].

Pan-Bcl-2 inhibition Network pharmacology BH3 mimetics

Stapled Bim BH3 Peptide Exhibits Preferential Intracellular Targeting of Mcl-1

Despite Bim BH3's broad in vitro binding profile across all anti-apoptotic Bcl-2 proteins, a hydrocarbon-stapled BIM BH3 peptide (BIM SAHB A) demonstrated preferential functional targeting of Mcl-1 in intact cells [1]. BIM SAHB A effectively killed diffuse large B-cell lymphoma (DLBCL) cell lines regardless of their anti-apoptotic dependence profile, yet its dominant intracellular target was identified as Mcl-1 [1]. Mouse embryonic fibroblasts (MEFs) deficient in Mcl-1 were resistant to mitochondrial changes induced by BIM SAHB A, confirming Mcl-1 as the primary functional target [1].

Stapled peptides Mcl-1 targeting Diffuse large B-cell lymphoma

Bim BH3 Possesses a Unique Double-Bolt Locking Mechanism Against BH3-Mimetic Drug Resistance

Unlike other pro-apoptotic BH3-only proteins, Bim contains two distinct binding sites for the anti-apoptotic proteins Bcl-xL and Bcl-2: the canonical BH3 sequence and an unexpected carboxyl-terminal sequence (residues 181-192) [1]. Using automated FLIM-FRET in live cells, this dual-interface mechanism enables Bim to 'double-bolt lock' Bcl-xL and Bcl-2 in complexes that are resistant to displacement by BH3-mimetic drugs currently in clinical use or evaluation [1]. This structural feature has profound implications for understanding and overcoming therapeutic resistance [1].

Drug resistance BH3-mimetic resistance Bcl-2 family interaction

Hydrocarbon-Stapled BIM BH3 Peptide Achieves 100% Plasma Stability and ~3-Hour Half-Life in Rats

While unmodified linear BH3 peptides typically exhibit half-lives in the range of a few minutes in biological fluids, hydrocarbon-stapled BIM BH3 peptide (BIMsp) demonstrated 100% stability in both mouse and human plasma [1]. Furthermore, BIMsp exhibited a favorable pharmacokinetic profile in rats with a terminal half-life of approximately 3 hours [1]. This stability profile is comparable to that of stapled BID BH3 (BIDsp), which also showed 100% plasma stability and ~3-hour half-life [1], but contrasts sharply with unmodified peptides [1].

Peptide stability Pharmacokinetics Stapled peptides

Bim BH3 Peptide: Optimal Scientific and Industrial Use Cases Based on Verified Evidence


BH3 Profiling in Mcl-1-Dependent Cancers and Multiple Myeloma

Bim BH3 is the optimal peptide for mitochondrial BH3 profiling in cancer types where Mcl-1 is a dominant survival factor. Its high-affinity binding to Mcl-1 (Kd 90 ± 27 nM) and its direct activator function enable accurate assessment of mitochondrial priming and apoptotic threshold in multiple myeloma, AML, and DLBCL cells [1][2]. The use of Bad BH3 or Noxa BH3 as alternatives would fail to capture the full Mcl-1-dependent priming landscape and may yield false-negative results [1].

Development of Pan-Bcl-2 and Mcl-1-Selective BH3 Mimetics

Bim BH3 serves as the scaffold of choice for developing next-generation BH3 mimetics requiring broad-spectrum anti-apoptotic protein antagonism or Mcl-1-selective targeting. The hydrocarbon-stapled BIM BH3 peptide has demonstrated preferential intracellular Mcl-1 targeting despite broad in vitro binding [1], providing a template for dual-mechanism therapeutics that overcome resistance to Bcl-2/Bcl-xL-selective agents like ABT-263 [1][2]. Its unique double-bolt locking mechanism further informs the design of resistance-bypassing compounds [3].

In Vivo Proof-of-Concept Studies in Hematologic Malignancy Xenografts

Stapled BIM BH3 peptide (BIM SAHBA) is the validated choice for in vivo apoptosis restoration studies in hematologic cancer models. It has demonstrated tumor growth suppression in human AML xenograft models as a single agent and in combination with ABT-263, with evidence of selective activation of cell death in aberrant lymphoid infiltrates [1]. Its 100% plasma stability and ~3-hour rat half-life make it suitable for preclinical animal efficacy studies, whereas unmodified linear BH3 peptides are unsuitable due to rapid degradation [2].

BH3-Mimetic Drug Resistance Mechanism Studies

Bim BH3 is uniquely suited for investigating resistance mechanisms to clinically used BH3 mimetics such as venetoclax and navitoclax. Its double-bolt locking mechanism—mediated by dual binding sites on Bcl-xL and Bcl-2—renders Bim-containing complexes resistant to displacement by these drugs [1]. No other BH3-only protein or peptide recapitulates this dual-interface binding mode, making Bim BH3 the only appropriate tool for mechanistic studies of acquired therapeutic resistance [1].

Technical Documentation Hub

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